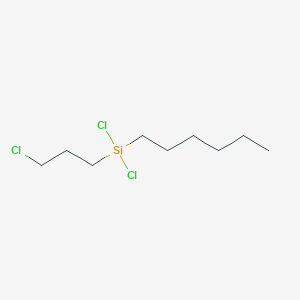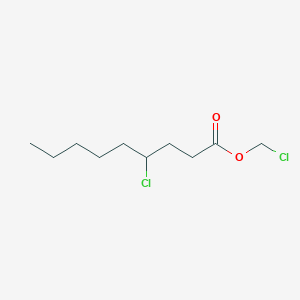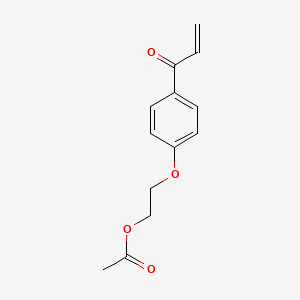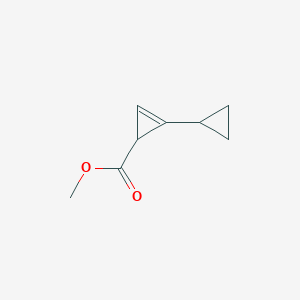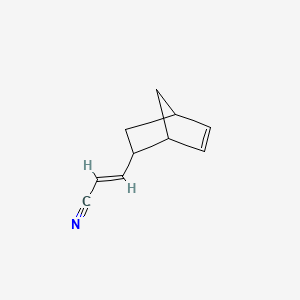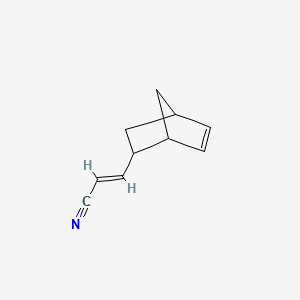
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo(221)hept-5-en-2-yl)acrylonitrile is an organic compound characterized by its bicyclic structure, which includes a norbornene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile typically involves the reaction of norbornene derivatives with acrylonitrile under specific conditions. One common method includes the Diels-Alder reaction, where norbornene acts as a diene and acrylonitrile as a dienophile. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bicyclic structure may also influence the compound’s reactivity and stability, contributing to its overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Norbornene: Shares the bicyclic structure but lacks the acrylonitrile group.
Norbornadiene: Similar bicyclic structure with two double bonds.
Bicyclo(2.2.1)hept-2-ene: Another norbornene derivative with different substituents.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile is unique due to the presence of both the bicyclic norbornene structure and the acrylonitrile group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
85391-86-2 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h1-4,8-10H,6-7H2/b2-1+ |
Clave InChI |
BDMQXDGYXHJZEC-OWOJBTEDSA-N |
SMILES isomérico |
C1C2CC(C1C=C2)/C=C/C#N |
SMILES canónico |
C1C2CC(C1C=C2)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



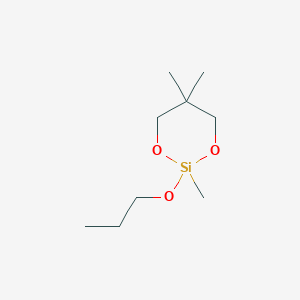
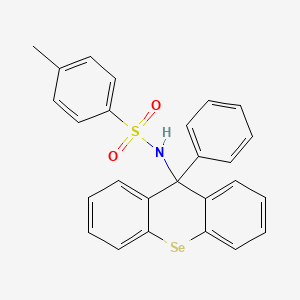
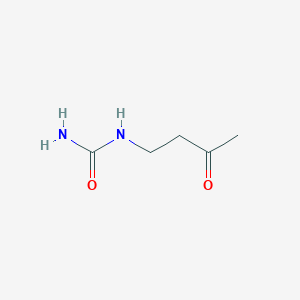

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
